N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide
Description
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that combines elements of pyrrolidine, piperidine, and benzofuran
Properties
IUPAC Name |
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-21-8-7-14(19(21)25)22-9-5-12(6-10-22)20-18(24)13-11-26-16-4-2-3-15(23)17(13)16/h11-12,14H,2-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTJRTDOZCPNST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCC(CC2)NC(=O)C3=COC4=C3C(=O)CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine intermediates. These intermediates are then coupled with a benzofuran derivative under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-3-thiophen-3-ylpropanamide
- N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide
- 2,2-dicyclopropyl-N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]acetamide
Uniqueness
Compared to these similar compounds, N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxamide stands out due to its unique benzofuran moiety, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
